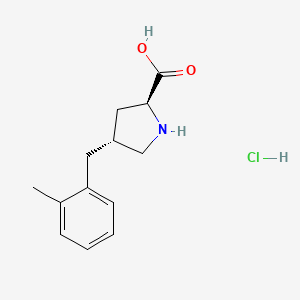

(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 1049734-41-9

Cat. No.: VC3779385

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049734-41-9 |

|---|---|

| Molecular Formula | C13H18ClNO2 |

| Molecular Weight | 255.74 g/mol |

| IUPAC Name | (2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C13H17NO2.ClH/c1-9-4-2-3-5-11(9)6-10-7-12(13(15)16)14-8-10;/h2-5,10,12,14H,6-8H2,1H3,(H,15,16);1H/t10-,12+;/m1./s1 |

| Standard InChI Key | SAHJHZDLFHMZMC-IYJPBCIQSA-N |

| Isomeric SMILES | CC1=CC=CC=C1C[C@@H]2C[C@H](NC2)C(=O)O.Cl |

| SMILES | CC1=CC=CC=C1CC2CC(NC2)C(=O)O.Cl |

| Canonical SMILES | CC1=CC=CC=C1CC2CC(NC2)C(=O)O.Cl |

Introduction

(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a complex organic compound with a specific stereochemistry, indicated by the (2S,4R) configuration. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in pharmaceutical research. The compound's structure includes a pyrrolidine ring, a carboxylic acid group, and a 2-methylbenzyl substituent, contributing to its unique chemical properties.

Stereochemistry

The compound's stereochemistry is defined by the (2S,4R) configuration, which is crucial for its biological activity and interactions with other molecules.

Synthesis and Preparation

The synthesis of (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves several steps, including the formation of the pyrrolidine ring, introduction of the carboxylic acid group, and attachment of the 2-methylbenzyl moiety. Advanced catalytic methods may be employed to enhance yield and purity.

Biological Activity and Applications

While specific biological activities of (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride are not extensively documented, compounds with similar structures are often studied for their potential in enzyme inhibition, protein interaction, and as models for understanding biological processes.

Safety and Handling

Given the lack of detailed safety data sheets (MSDS) for this specific compound, general precautions for handling organic compounds should be followed. This includes wearing protective gear, working in a well-ventilated area, and avoiding contact with skin and eyes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume